molecular formula C20H14N2O2 B14064579 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid CAS No. 101077-40-1

4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid

Cat. No.: B14064579
CAS No.: 101077-40-1
M. Wt: 314.3 g/mol
InChI Key: DYUYBNKWDQSFAP-UHFFFAOYSA-N
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Description

4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. This compound is part of the naphthyridine family, which is known for its diverse biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of 2-aminoquinoline derivatives under specific conditions to form the naphthyridine core . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to introduce different substituents onto the naphthyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    1,6-Naphthyridine: Shares a similar core structure but lacks the additional fused rings present in 4H,8H-Benzo(b)quino(1,8-gh)(1,6)naphthyridine-9-carboxylic acid.

    Quinoline: Another nitrogen-containing heterocycle with a simpler structure.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.

Uniqueness: this compound is unique due to its complex fused-ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

101077-40-1

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

3,13-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,14,17(21),18-nonaene-10-carboxylic acid

InChI

InChI=1S/C20H14N2O2/c23-20(24)17-13-7-1-2-9-16(13)21-18-14-8-3-5-12-6-4-10-22(19(12)14)11-15(17)18/h1-5,7-10H,6,11H2,(H,23,24)

InChI Key

DYUYBNKWDQSFAP-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2CC3=C(C4=CC=CC=C4N=C3C5=CC=CC1=C52)C(=O)O

Origin of Product

United States

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